1-(5-Methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(5-Methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring
Preparation Methods
The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazones with α-bromo ketones under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(5-Methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(5-Methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:
1-Methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring but differ in the substituents attached to the ring.
Pyrrolidine-3-carboxylic acid derivatives: These compounds have the pyrrolidine ring but may lack the pyrazole moiety.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-6-4-8(11-10-6)12-3-2-7(5-12)9(13)14/h4,7H,2-3,5H2,1H3,(H,10,11)(H,13,14) |
InChI Key |
MBQSIQVOZOJLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(C2)C(=O)O |
Origin of Product |
United States |
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